molecular formula C18H20ClFN2O B2416788 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol CAS No. 477853-85-3

1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol

Cat. No. B2416788
CAS RN: 477853-85-3
M. Wt: 334.82
InChI Key: DAEOUNAOCCGKMP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol, commonly known as CPFPE, is a synthetic compound that has been studied extensively in recent years. This compound has been used in a variety of scientific research applications, ranging from drug development to drug delivery systems. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study detailed the synthesis of a related compound, demonstrating the optimization of technological parameters such as raw material ratio, reaction time, and temperature, achieving an 88.5% yield (Wang Jin-peng, 2013).
  • Molecular Structure Analysis : Research on similar chlorophenyl and fluorophenyl compounds has involved molecular structure and FT-IR analysis, providing insights into the compound's electronic properties and stability (A. Najiya et al., 2014).

Potential Therapeutic Applications

  • Antitumor Activity : Several studies have focused on the antitumor potential of compounds related to 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol. For instance, derivatives have shown promise as anticancer agents, particularly against breast cancer cells (L. Yurttaş et al., 2014).
  • Antifungal Properties : A novel potential antifungal compound of the 1,2,4-triazole class, featuring a chlorophenyl group, was synthesized and characterized for its solubility and thermodynamics (T. Volkova et al., 2020).
  • Allosteric Enhancers of Receptors : Compounds structurally similar to 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol have been evaluated as allosteric enhancers of the A1 adenosine receptor, indicating potential therapeutic applications (R. Romagnoli et al., 2008).

Industrial and Manufacturing Applications

  • Manufacturing Procedures : Research has been conducted on new manufacturing procedures involving similar compounds, highlighting their industrial relevance in pharmaceutical production (J. Reiter et al., 2012).

Mechanism of Action

Target of Action

Related compounds such as 1-(4-chlorophenyl)piperazine and 1-(4-Fluorophenyl)piperazine have been associated with the serotonin receptor Htr3a , which plays a crucial role in neurotransmission.

Pharmacokinetics

The physicochemical properties such as melting point and molecular weight can influence its pharmacokinetic profile, including its absorption and distribution within the body.

properties

IUPAC Name

1-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O/c19-15-3-1-14(2-4-15)18(23)13-21-9-11-22(12-10-21)17-7-5-16(20)6-8-17/h1-8,18,23H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEOUNAOCCGKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol

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